

Technical Guide: Molecular Characterization and Synthesis of C₁₄H₁₆FNO Compounds

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Compound of Interest

Compound Name: 8-(2-Fluorophenyl)-8-oxooctanenitrile

CAS No.: 898767-42-5

Cat. No.: B1324219

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Executive Summary

The molecular formula C₁₄H₁₆FNO represents a specific class of fluorinated nitrogenous organic compounds with a molecular weight of 233.28 g/mol. In medicinal chemistry, this formula is significant for its presence in enamines (anticonvulsant scaffolds) and piperidiny-chalcones (anti-inflammatory/anticancer pharmacophores). The incorporation of fluorine enhances metabolic stability and lipophilicity, while the nitrogen heterocycles (piperidine or substituted anilines) provide critical hydrogen-bonding interactions with biological targets.

This guide details the exact mass calculations, explores two distinct structural isomers, and provides validated protocols for their synthesis and identification.

Physicochemical Data & Molecular Formula

Analysis

Precise molecular weight determination is the first step in the characterization of any research chemical. The values below are calculated based on IUPAC standard atomic weights and dominant isotope masses.

Table 1: Elemental Composition and Mass Spectrometry Data

Property	Value	Notes
Molecular Formula	C ₁₄ H ₁₆ FNO	
Average Molecular Weight	233.28 g/mol	Used for stoichiometric calculations
Monoisotopic Mass	233.1216 Da	Critical for High-Resolution Mass Spectrometry (HRMS)
Exact Mass	233.121592 Da	Theoretical mass of the most abundant isotopologue
Degree of Unsaturation	7	Indicates 7 rings or pi-bonds (e.g., 1 benzene + 1 ketone + 1 alkene + 1 heterocycle)

Elemental Analysis (Calculated)

- Carbon (C): 72.08%^[1]
- Hydrogen (H): 6.91%^[1]
- Fluorine (F): 8.15%
- Nitrogen (N): 6.00%^[1]
- Oxygen (O): 6.86%

Structural Isomerism: Case Studies

The formula C₁₄H₁₆FNO is degenerate, meaning it can represent multiple distinct chemical structures. We focus on two biologically relevant isomers that share this formula but differ vastly in connectivity and pharmacological application.

Isomer A: The Enaminone Scaffold

- Chemical Name: 3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one^[2]
- CAS Registry: 145657-36-9^[2]

- Core Structure: A dimedone ring fused via an amine linker to a fluorinated phenyl ring.
- Application: Studied for anticonvulsant activity (sodium channel modulation).

Isomer B: The Piperidinyl-Chalcone Scaffold

- Chemical Name: (E)-1-(4-fluorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one[3]
- CAS Registry: 6245504
- Core Structure: A chalcone-like backbone where a piperidine ring is attached to the beta-carbon of an alpha,beta-unsaturated ketone.
- Application: Potential anti-inflammatory agent; Michael acceptor capable of covalent modification of cysteine residues in enzymes.

Synthesis Protocols

The following methodologies describe the construction of these two isomers. These protocols are designed for self-validation through intermediate monitoring.

Synthesis of Isomer A (Enaminone)

Mechanism: Condensation reaction between a cyclic 1,3-diketone and a primary aniline.

Reagents:

- 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
- 2-Fluoroaniline
- Solvent: Toluene or Ethanol
- Catalyst: p-Toluenesulfonic acid (pTSA) - optional

Step-by-Step Protocol:

- Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve Dimedone (10 mmol) and 2-Fluoroaniline (10 mmol) in Toluene (50 mL).

- **Reflux:** Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap to track reaction progress (azeotropic removal of water drives the equilibrium).
- **Monitor:** Check via TLC (Ethyl Acetate/Hexane 1:1) every 60 minutes. The product will appear as a less polar spot compared to Dimedone.
- **Isolation:** Upon completion (approx. 3-6 hours), cool to room temperature. The product often precipitates directly.
- **Purification:** Filter the solid and recrystallize from hot ethanol to yield yellow crystals.

Synthesis of Isomer B (Piperidinyl-Chalcone)

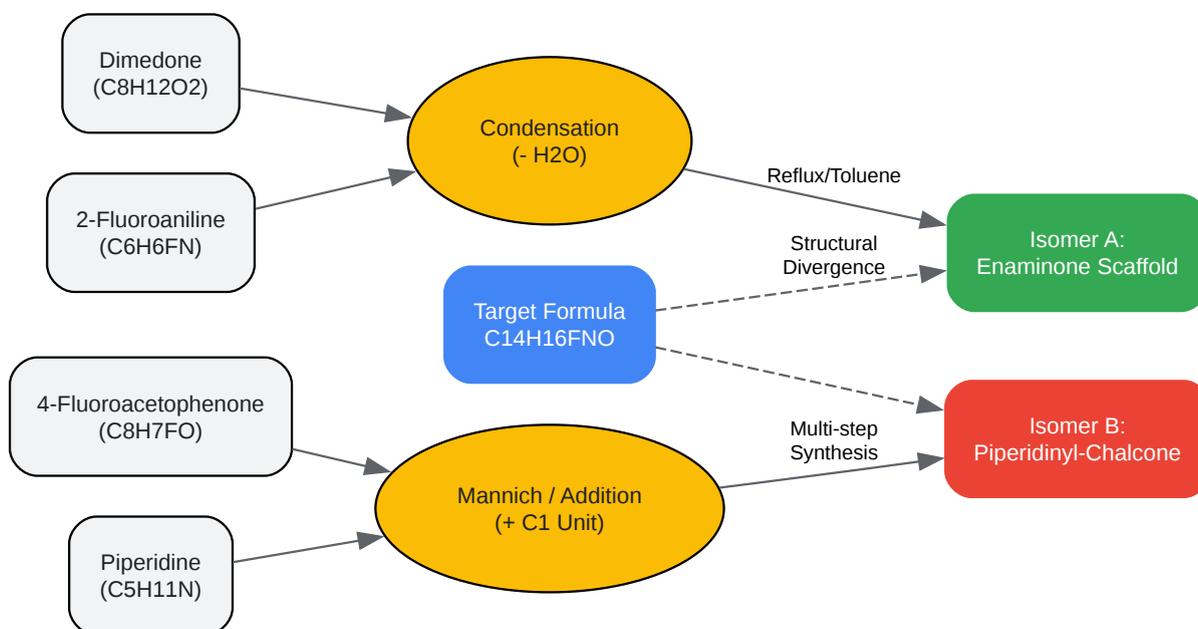
Mechanism: Nucleophilic substitution on a beta-chlorovinyl ketone or oxidative amination. A robust route involves the reaction of 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one with piperidine.

Step-by-Step Protocol:

- **Precursor Prep:** Synthesize 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one via Vilsmeier-Haack reaction of 4-fluoroacetophenone.
- **Substitution:** Dissolve the chloro-enone (10 mmol) in Dichloromethane (DCM).
- **Addition:** Add Piperidine (11 mmol) and Triethylamine (12 mmol) dropwise at 0°C to prevent polymerization.
- **Reaction:** Stir at room temperature for 2 hours. The solution will turn from pale yellow to deep orange/red.
- **Workup:** Wash with water (3x) to remove amine salts. Dry the organic layer over MgSO₄.
- **Purification:** Flash chromatography (Silica gel, 10% MeOH in DCM).

Visualization: Synthesis & Isomerism Logic

The following diagram illustrates the divergence in synthesis pathways for the C₁₄H₁₆FNO isomers.



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Caption: Divergent synthesis pathways for two primary C₁₄H₁₆FNO isomers: Enaminone (Green) and Piperidinyl-Chalcone (Red).

Analytical Characterization (Self-Validating Protocols)

To confirm the identity of the synthesized compound, researchers must utilize both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Resolution Mass Spectrometry (HRMS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.
- Expected m/z: 234.1289 (Protonated molecular ion).
- Isotope Pattern: Look for the M+1 peak at approx. 15% intensity of the base peak (due to 14 carbons).
- Validation: If the mass error > 5 ppm, the compound is likely impure or incorrect.

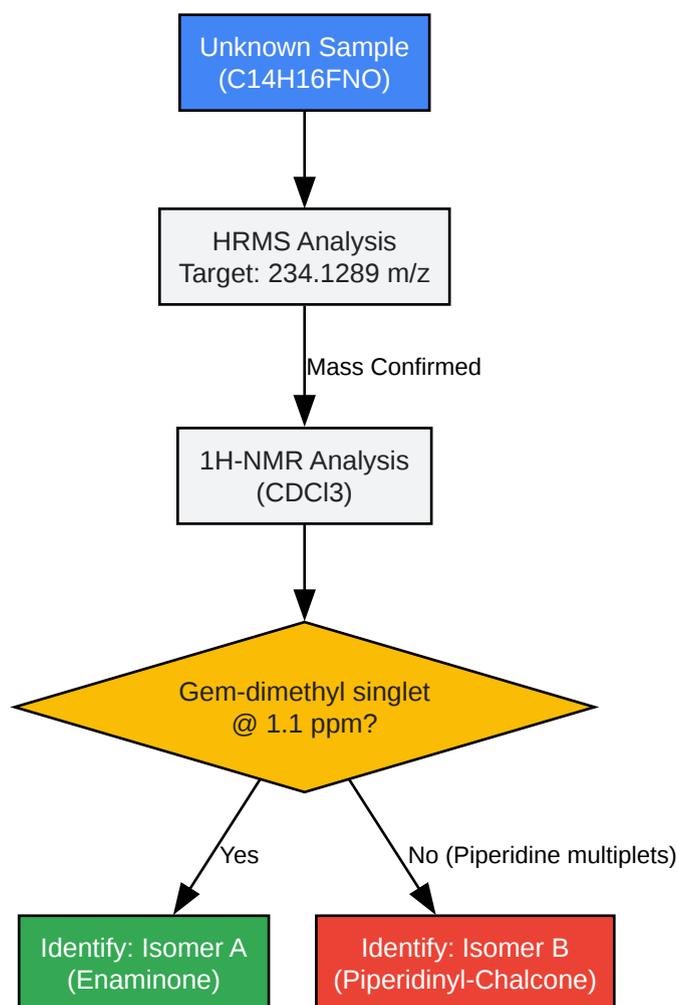
¹H-NMR Spectroscopy (400 MHz, CDCl₃)

Differentiation between Isomer A and Isomer B is distinct in the alkene/aliphatic region.

Feature	Isomer A (Enaminone)	Isomer B (Piperidinyl-Chalcone)
Aliphatic Protons	Singlet at ~1.1 ppm (6H, gem-dimethyl)	Multiplets at 1.6-3.5 ppm (Piperidine ring)
Vinylic Protons	Singlet at ~5.5 ppm (1H, enone CH)	Doublets at ~7.0-8.0 ppm (J ~15Hz for Trans isomer)
NH Signal	Broad singlet ~6-8 ppm (Exchangeable)	Absent (Tertiary amine)

Graphviz: Analytical Decision Tree

This workflow ensures correct identification of the isomer.



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Caption: Logic flow for distinguishing C14H16FNO isomers using NMR spectral features.

References

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